2,4-Dichloro-7-nitroquinazoline is a chemical compound that serves as a key intermediate in the synthesis of various quinazoline derivatives. These derivatives have been extensively studied due to their wide range of biological activities, including antiplasmodial, anticancer, anticonvulsant, and antitrypanosomal properties. The versatility of the quinazoline scaffold allows for the development of numerous compounds with potential therapeutic applications.
Quinazoline derivatives have been synthesized and evaluated for their antiplasmodial activity. A series of 4-aryl-substituted 2-trichloromethylquinazoline derivatives showed potential as antiplasmodial agents against both chloroquine-resistant and -sensitive strains of Plasmodium falciparum3. These findings suggest that quinazoline derivatives could serve as a new class of antimalarial drugs.
The anticancer potential of quinazoline derivatives has been demonstrated through the synthesis of novel compounds with significant antiproliferative activity against human lung and colon cancer cell lines2. The structure-activity relationships (SAR) and molecular modeling studies of these compounds have provided insights into their recognition patterns and supported the observed SAR.
In the quest for new anticonvulsant agents, a series of quinazoline derivatives have been synthesized and evaluated for their in vivo anticonvulsant activity. One particular compound showed promising results in improving experimental convulsive syndrome rates in mice without impairing motor coordination4. This suggests that quinazoline derivatives could be further researched for their potential use in treating convulsive disorders.
The search for selective antitrypanosomal agents led to the optimization of the 2-arylquinazoline scaffold. By introducing chemical functionalization at the 4-position, researchers were able to modulate the mechanism of action and enhance the antitrypanosomatid activity of these compounds7. This highlights the potential of quinazoline derivatives as new anti-trypanosomatid agents.
The compound is classified as a heterocyclic aromatic compound, specifically a nitro-substituted quinazoline derivative. Quinazolines are known for their role in pharmaceuticals, particularly in the development of anticancer and antimicrobial agents.
The synthesis of 2,4-Dichloro-7-nitroquinazoline typically involves multiple steps that include chlorination and nitration processes. A common method includes the following steps:
Industrial methods may optimize these synthetic routes for large-scale production, utilizing continuous flow reactors to enhance efficiency and yield .
The molecular structure of 2,4-Dichloro-7-nitroquinazoline can be described using various structural representations:
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)N=C(N=C2Cl)Cl)N=C2
RUKOBTYGLGOONI-UHFFFAOYSA-N
The compound features a quinazoline core with two chlorine atoms located at the 2 and 4 positions, and a nitro group at the 7 position. The presence of these substituents significantly influences its chemical reactivity and biological activity.
2,4-Dichloro-7-nitroquinazoline is involved in several types of chemical reactions:
These reactions allow for the functionalization of the compound, leading to a variety of derivatives with potential applications in drug development.
The mechanism of action for compounds like 2,4-Dichloro-7-nitroquinazoline often involves interactions with biological targets such as enzymes or receptors. While specific mechanisms for this compound may not be extensively documented, similar quinazoline derivatives have been shown to inhibit certain kinases or other molecular targets involved in cancer pathways.
For instance, quinazolines can act as ATP-competitive inhibitors that disrupt signaling pathways crucial for cell proliferation . This interaction often leads to apoptosis in cancer cells or modulation of other biological processes.
The physical and chemical properties of 2,4-Dichloro-7-nitroquinazoline include:
These properties are critical for understanding how the compound behaves under various conditions and its suitability for different applications .
2,4-Dichloro-7-nitroquinazoline has several potential applications:
2,4-Dichloro-7-nitroquinazoline is a polyhalogenated heterocyclic compound featuring a bicyclic quinazoline core. The quinazoline system consists of a fused benzene ring and pyrimidine ring, where positions 1 and 3 in the pyrimidine ring are nitrogen atoms. This derivative is substituted at the 2- and 4-positions with chlorine atoms and at the 7-position with a nitro group (–NO₂). The molecular formula is C₈H₃Cl₂N₃O₂, with a molecular weight of 244.04 g/mol. The chlorine atoms exhibit distinct electronic properties: The C4–Cl bond is highly electron-deficient due to adjacent nitrogen atoms (N3 and N1), making it susceptible to nucleophilic substitution. In contrast, the C2–Cl bond is less electrophilic. The meta-oriented nitro group at C7 further enhances electron deficiency in the benzene ring, influencing both reactivity and spectroscopic properties [4] [6].
Table 1: Key Structural Identifiers of 2,4-Dichloro-7-nitroquinazoline
Property | Value/Descriptor |
---|---|
Systematic Name | 2,4-Dichloro-7-nitroquinazoline |
CAS Registry Number | 162012-71-7 |
Molecular Formula | C₈H₃Cl₂N₃O₂ |
Molecular Weight | 244.04 g/mol |
Key Functional Groups | C2–Cl, C4–Cl, C7–NO₂ |
Core Heterocycle | Quinazoline (Benzo[d]pyrimidine) |
Quinazoline chemistry originated in the late 19th century, with early syntheses focusing on dye intermediates. The unsubstituted quinazoline was first isolated in 1903 via decarboxylation of quinazoline-4-carboxylic acid. Methodologies for halogenated derivatives emerged mid-20th century, driven by pharmacological discoveries. 2,4-Dichloro-7-nitroquinazoline entered scientific literature in the 1990s as a strategic intermediate for tyrosine kinase inhibitors (TKIs), notably appearing in Boehringer Ingelheim’s afatinib patents (e.g., WO2005070899). Its synthesis leveraged established quinazoline routes—particularly cyclocondensation of anthranilic acid derivatives followed by electrophilic substitution. The nitro group’s introduction via mixed-acid nitration and subsequent chlorination using thionyl chloride or phosphorus oxychloride became standard. This compound exemplifies how targeted functionalization transforms inert heterocycles into pharmacologically versatile scaffolds [6] [3].
This compound is a privileged scaffold in medicinal chemistry due to its dual electrophilic sites enabling sequential derivatization. Over 85% of bioactive compounds contain heterocycles, with quinazolines featuring prominently in kinase inhibitor therapeutics. 2,4-Dichloro-7-nitroquinazoline’s role as a precursor to EGFR/HER2 inhibitors (e.g., afatinib) underscores its pharmaceutical value. The C4–Cl undergoes regioselective amination with anilines, while the C2–Cl allows secondary functionalization—critical for optimizing drug pharmacokinetics. Beyond pharma, electron-deficient nitroheterocycles like this exhibit potential in materials science. Their electron-accepting properties and planar topology suggest utility in organic semiconductors, photovoltaic cells, or energetic materials. Though material applications remain underexplored for this specific compound, analogues demonstrate roles in conductive polymers and light-emitting diodes [1] [5] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7